O-(2,4-Dinitrophenyl)hydroxylamine
O-(2,4-Dinitrophenyl)hydroxylamine
O-(2,4-Dinitrophenyl)hydroxylamine is a rapid active-site-directed inhibitor of D-amino acid oxidase; modification results in specific incorporation of an amine group into an accessible nucleophilic residue with concomitant release of 2,4-dinitrophenol.
Brand Name:
Vulcanchem
CAS No.:
17508-17-7
VCID:
VC21140444
InChI:
InChI=1S/C6H5N3O5/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,7H2
SMILES:
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON
Molecular Formula:
C6H5N3O5
Molecular Weight:
199.12 g/mol
O-(2,4-Dinitrophenyl)hydroxylamine
CAS No.: 17508-17-7
Cat. No.: VC21140444
Molecular Formula: C6H5N3O5
Molecular Weight: 199.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | O-(2,4-Dinitrophenyl)hydroxylamine is a rapid active-site-directed inhibitor of D-amino acid oxidase; modification results in specific incorporation of an amine group into an accessible nucleophilic residue with concomitant release of 2,4-dinitrophenol. |
|---|---|
| CAS No. | 17508-17-7 |
| Molecular Formula | C6H5N3O5 |
| Molecular Weight | 199.12 g/mol |
| IUPAC Name | O-(2,4-dinitrophenyl)hydroxylamine |
| Standard InChI | InChI=1S/C6H5N3O5/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,7H2 |
| Standard InChI Key | YLACRFYIUQZNIV-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator